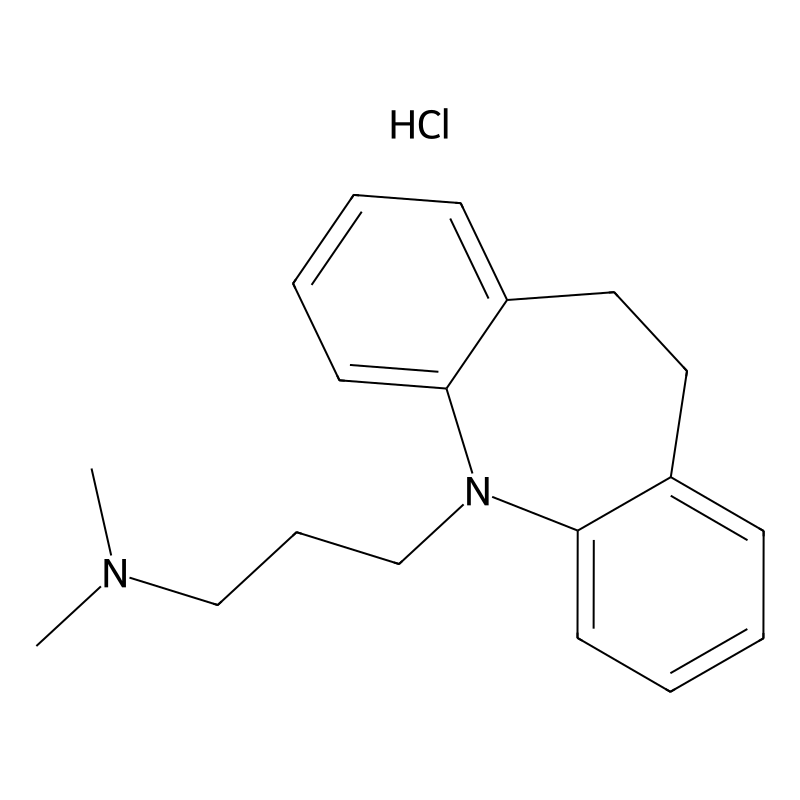

Imipramine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Mechanisms of Depression and Other Mental Disorders:

Researchers have employed imipramine to investigate the neurobiological underpinnings of depression and other mental health conditions. Its effects on various brain chemicals, such as serotonin and norepinephrine, are studied to understand how these chemicals contribute to mood regulation and potential therapeutic targets for treatment []. Studies have also examined the impact of imipramine on brain activity using techniques like electroencephalography (EEG) to explore its influence on neural function in individuals with depression and other disorders [].

Treatment Studies for Non-Depressive Conditions:

While primarily used for depression, imipramine has been investigated as a potential treatment for other conditions. These include:

- Attention Deficit Hyperactivity Disorder (ADHD): Studies have explored the efficacy of imipramine in managing symptoms in children with ADHD who do not respond well to stimulant medications [].

- Irritable Bowel Syndrome (IBS): Research has examined the effectiveness of imipramine in reducing symptoms in individuals with IBS, suggesting its potential role in managing certain aspects of the condition [].

- Nociceptive and Neuropathic Pain: Imipramine has been investigated for its potential in managing various types of pain, including chronic pain conditions like neuropathic pain [].

These studies contribute to our understanding of the potential for using imipramine as a treatment option for a broader range of conditions beyond its established clinical uses.

Pharmacological Research:

Imipramine serves as a valuable tool in pharmacological research due to its well-established effects and interaction with various biological systems. Studies have explored its interaction with other medications and its impact on drug delivery systems, aiming to improve treatment efficacy and safety []. Additionally, research investigates the physical and chemical properties of imipramine to optimize its formulation and delivery methods [].

Drug Development and Discovery:

Imipramine serves as a reference molecule for developing novel antidepressants and other medications. Its established mechanism of action and well-characterized effects provide a benchmark for comparing the efficacy and safety of newly developed drugs []. Research also utilizes imipramine to explore new therapeutic targets and understand the complex interactions between drugs and biological systems.

Imipramine hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and nocturnal enuresis in children. It is a dibenzazepine derivative, characterized by a three-ring structure with a side chain containing a dimethylamino group. The chemical formula for imipramine hydrochloride is C₁₉H₂₅ClN₂, and it has a molecular weight of approximately 316.87 g/mol . The compound exhibits significant lipophilicity, which enhances its ability to cross the blood-brain barrier, thereby influencing central nervous system activity .

- Demethylation: Conversion to desipramine.

- Hydroxylation: Formation of hydroxylated metabolites.

- Dealkylation: Producing imidodibenzyl derivatives.

These reactions significantly affect the drug's pharmacokinetics and therapeutic efficacy.

Imipramine functions primarily as a serotonin and norepinephrine reuptake inhibitor, enhancing neurotransmission in the central nervous system. It also exhibits antagonistic activity at various receptors:

- Serotonin receptors: Particularly 5-HT2A and 5-HT2C.

- Adrenergic receptors: Alpha-1 and beta receptors.

- Histamine receptors: H1 receptor blockade leads to sedative effects.

- Cholinergic receptors: Anticholinergic effects can cause side effects such as dry mouth and blurred vision .

The compound's diverse receptor interactions contribute to its efficacy in treating depression while also leading to potential side effects.

The synthesis of imipramine hydrochloride typically involves several steps:

- Formation of dibenzazepine: Starting from precursors like phenylacetic acid derivatives, which undergo cyclization to form the dibenzazepine core.

- Alkylation: Introduction of the dimethylaminopropyl side chain through alkylation reactions.

- Hydrochloride salt formation: Reacting imipramine with hydrochloric acid to produce imipramine hydrochloride, enhancing its solubility for pharmaceutical applications .

These methods ensure that the final product meets pharmaceutical standards for purity and efficacy.

Imipramine hydrochloride is widely used in clinical settings for:

- Major depressive disorder: Effective in alleviating symptoms of depression.

- Nocturnal enuresis: Particularly in children, helping reduce bedwetting incidents.

- Chronic pain management: Used off-label for conditions such as diabetic neuropathy and fibromyalgia.

- Anxiety disorders: Sometimes prescribed for panic disorder or post-traumatic stress disorder .

The versatility of imipramine extends beyond depression treatment, making it valuable in various therapeutic contexts.

Imipramine exhibits numerous drug interactions that can influence its efficacy and safety profile:

- Monoamine oxidase inhibitors (MAOIs): Co-administration can lead to severe hypertensive crises.

- Selective serotonin reuptake inhibitors (SSRIs): Increased risk of serotonin syndrome when combined.

- Anticholinergic drugs: Enhanced anticholinergic side effects may occur when taken together .

Understanding these interactions is critical for clinicians when prescribing imipramine to ensure patient safety.

Similar Compounds

Imipramine shares structural and functional similarities with other tricyclic antidepressants. Notable compounds include:

| Compound Name | Chemical Structure Type | Unique Features |

|---|---|---|

| Desipramine | Dibenzazepine | Active metabolite of imipramine |

| Amitriptyline | Tricyclic | More potent serotonin reuptake inhibitor |

| Clomipramine | Tricyclic | Contains a chlorine atom; used for OCD |

| Nortriptyline | Dibenzamine | Secondary amine; fewer side effects |

| Doxepin | Tricyclic | Antihistaminic properties |

Imipramine's uniqueness lies in its specific receptor binding profile and its effectiveness in treating both depression and nocturnal enuresis, distinguishing it from these similar compounds .

Historical Synthesis Pathways

The development of imipramine hydrochloride represents a significant milestone in pharmaceutical history, with its synthesis first achieved in 1951 as part of research into antihistamine compounds [8]. The parent compound of imipramine, 10,11-dihydro-5H-dibenz[b,f]azepine (dibenzazepine), was initially synthesized in 1899, but no pharmacological assessment was undertaken until the late 1940s [8]. The first synthesis of imipramine was accomplished by Schindler and Häfliger, who proceeded by alkylation of the dibenzazepine scaffold using alkyl halides [16].

The historical synthesis pathway involves several key stages beginning with the formation of the tricyclic dibenzazepine core structure. The industrial route noted by Novartis chemists in 2005 follows a well-established sequence: oxidative coupling of ortho-nitrotoluene, reduction to 2,2'-diaminobibenzyl, ring-closing via amine condensation, and catalytic dehydrogenation [16]. This approach was developed in conjunction with the Geigy Pharmaceutical Company, where imipramine was designated as compound "G 22355" before receiving its current nomenclature [11].

The original manufacturing process described in historical patents involves dissolving 20 parts of imino dibenzyl in 100 parts by volume of absolutely dry benzene [36]. A suspension of 4 parts sodium amide in 50 parts by volume of absolute benzene is then added dropwise at 50° to 60°C, after which the mixture is boiled for one hour under reflux [36]. Subsequently, 13 parts of 3-dimethylamino n-propyl chloride are added dropwise at 40° to 50°C, and the mixture is boiled for 10 hours under reflux [36].

The conversion process continues with thorough washing of the benzene solution with water, followed by extraction of basic constituents with dilute hydrochloric acid [36]. The hydrochloric extract is then made alkaline, and the separated base is extracted with ether [36]. After drying and solvent evaporation, the residue undergoes distillation in high vacuum, whereby the N-(3-dimethylaminopropyl)-imino dibenzyl passes over at 160°C under 0.1 mm pressure [36]. The final chlorohydrate product with a melting point of 174° to 175°C is obtained using alcoholic hydrochloric acid [36].

Modern Industrial Production Methods

Contemporary industrial synthesis of imipramine hydrochloride employs refined methodologies that build upon the historical foundation while incorporating modern chemical engineering principles. The synthesis typically begins with the preparation of the dibenzazepine intermediate through multiple pathways, with the most commonly used industrial process involving the reduction of 10,11-dihydro-5H-dibenzo[b,f]azepine-10-carboxylic acid [35].

The reduction process utilizes reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification and extraction [35]. This method achieves yields of up to 90% with high purity and good reproducibility [35]. However, the reduction process requires strict control of reaction conditions, including temperature, pressure, and pH parameters, to avoid side reactions and ensure product quality [35].

Modern synthesis approaches also include alternative routes such as the cyclization of N-benzylaniline using dehydrating agents like polyphosphoric acid or phosphorus pentoxide [35]. This method operates under relatively mild conditions but typically yields lower percentages, around 60-70%, compared to the reduction process [35]. Another viable route involves the condensation of 1,2-diaminobenzene with benzaldehyde in the presence of catalysts such as sodium or potassium hydroxide, yielding iminodibenzyl with purity exceeding 95%, though with relatively low yields of 40-50% [35].

The alkylation step in modern industrial processes involves the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride in the presence of sodium amide [36]. This process has been optimized for large-scale production with improved safety protocols and environmental considerations. The conversion of imipramine base to imipramine hydrochloride is achieved through the addition of hydrochloric acid to a solution of imipramine base in suitable organic solvents [5].

Purification and Quality Control Protocols

The purification of imipramine hydrochloride involves sophisticated methodologies designed to achieve pharmaceutical-grade purity standards. High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of imipramine hydrochloride in pharmaceutical formulations, utilizing isocratic elution systems with specific mobile phase compositions [24].

A validated HPLC method employs Phenyl Bondapak 10µm (3.9 x 300 mm) columns with a mobile phase consisting of 0.1 M ammonium phosphate and acetonitrile in a 60:40 volume ratio [24]. The ultraviolet detection wavelength is set at 254 nm with a 10 µL sample injection volume [24]. The retention time is approximately 8 minutes with a flow rate of 1.2 mL/min [24]. The method demonstrates a relative standard deviation of 0.1% for imipramine hydrochloride, with a limit of detection of 15 µg/mL and a limit of quantification of 25 µg/mL [24].

Advanced analytical methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) approaches capable of simultaneous analysis of imipramine hydrochloride along with its starting materials, intermediates, and associated impurities [12]. The separation employs Inertsil ODS-3 C18 columns with mobile phases comprising 0.1% orthophosphoric acid (pH adjusted to 3.2) and acetonitrile [12]. The gradient program utilizes specific time and percentage compositions: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30 with a fixed flow rate of 1.0 mL/min [12].

Quality control protocols encompass comprehensive analysis of intermediates including 2,2-dinitro-1,2-diphenylene ethane, 2,2-diamino-1,2-diphenyl ethane diphosphate, and iminodibenzyl [12]. The analytical methods demonstrate linearity, precision, accuracy, recovery, robustness, and specificity according to International Council for Harmonisation guidelines [12].

| Quality Control Parameter | Specification | Method |

|---|---|---|

| Purity by HPLC | ≥98.0% | Reverse-phase chromatography |

| Melting Point | 171.0-175.0°C | Thermal analysis |

| pH (100 g/L solution) | 4.2-5.2 | Potentiometric measurement |

| Appearance | White to almost white crystalline powder | Visual inspection |

| Related Substances | Individual impurity ≤0.5% | HPLC analysis |

Crystallization processes for purification utilize various solvent systems, including ethanol for recrystallization procedures [27]. The crystallization temperature can range from room temperature to slightly below, with dissolving temperatures maintained between 25°C and 40°C for optimal crystal formation [28]. Advanced stripping crystallization methods, also known as distillation freezing, have been employed for separation of mixtures with closely matched boiling points [28].

Stability studies demonstrate that imipramine hydrochloride maintains stability under controlled storage conditions, with no evidence of degradation during three freeze-thaw cycles and three months of storage at -70°C [26]. The compound exhibits stability in plasma samples with extraction recovery rates of 85 ± 5% using liquid-liquid extraction methods with hexane/isoamyl alcohol mixtures [26].

Thermal Stability and Phase Behavior

Melting Point and Decomposition Profile

Imipramine hydrochloride exhibits well-defined thermal characteristics that are critical for pharmaceutical applications. The compound demonstrates a melting point range of 168-175°C, with most reliable sources reporting values between 170-174°C [1] [2] [3]. This melting point serves as a key identification parameter and purity criterion for the compound.

The thermal decomposition profile of imipramine hydrochloride has been extensively studied through thermogravimetric analysis. The compound shows thermal stability up to approximately 174°C under dry conditions [4], after which decomposition begins. Detailed thermal analysis reveals that the decomposition process occurs in multiple stages, with the onset of decomposition at 133°C and the major decomposition step occurring in the temperature range of 133-311°C [5]. During this primary decomposition phase, the compound experiences a substantial weight loss of approximately 70%, indicating extensive molecular breakdown [5].

The thermal decomposition kinetics have been characterized using both isothermal and non-isothermal methods. The activation energy for the thermal decomposition process has been determined to be significant, with the process following first-order kinetics [5]. The decomposition mechanism involves the breaking of molecular bonds, particularly affecting the tricyclic ring system and the dimethylaminopropyl side chain.

Hygroscopicity and Shelf-Life Stability

Imipramine hydrochloride exhibits slight hygroscopic properties [6] [7], making it sensitive to moisture absorption from the atmosphere. This hygroscopic nature has important implications for storage and handling conditions. The compound demonstrates gradual degradation upon exposure to humid atmospheres, with the decomposition rate accelerating at higher temperatures [2].

Under controlled storage conditions, the compound maintains excellent stability. When stored at 2-8°C in airtight containers protected from light, decomposition remains less than 1% over 48 months [8]. This exceptional long-term stability makes it suitable for pharmaceutical formulations with extended shelf life.

Environmental factors significantly influence the stability profile. The compound is air-sensitive and light-sensitive [6] [7], requiring protective storage conditions. The combination of moisture, elevated temperature, and light exposure can accelerate degradation pathways, leading to the formation of impurities and reduced pharmaceutical efficacy.

Solubility and Partition Coefficients

Aqueous Solubility Across pH Ranges

The aqueous solubility of imipramine hydrochloride demonstrates significant pH dependence, reflecting the ionizable nature of the compound. In pure water, the compound exhibits a solubility of 50 mg/mL [1] [9] [10], indicating excellent water solubility compared to many pharmaceutical compounds.

The pH-dependent solubility profile shows that aqueous solutions of imipramine hydrochloride at a concentration of 100 g/L exhibit a pH range of 4.2-5.2 [1] [9], indicating the slightly acidic nature of the compound in solution. This pH characteristic is important for formulation development and bioavailability considerations.

In buffered systems, the solubility varies considerably. In phosphate-buffered saline (pH 7.2), the solubility decreases dramatically to approximately 0.5 mg/mL [11] [12], demonstrating the significant impact of pH on dissolution behavior. This reduced solubility at physiological pH has implications for drug absorption and distribution.

LogP and LogS Values

The lipophilicity of imipramine hydrochloride, expressed as the logarithm of the octanol-water partition coefficient (LogP), has been extensively studied using both experimental and computational methods. Experimental LogP values range from 2.5 to 4.80 [13] [14] [15], with most reliable determinations falling in the range of 4.28-4.53 [13].

The variation in reported LogP values reflects differences in experimental conditions, pH, and measurement methodologies. The calculated LogP values using computational methods range from 3.875 to 4.53 [13] [14], showing good agreement with experimental determinations.

The aqueous solubility parameter (LogS) has been determined both experimentally and computationally. Experimental LogS values of -4.19 have been reported [13], while computational predictions yield LogS values of -3.6 [13]. These values indicate moderate aqueous solubility, consistent with the compound's pharmaceutical properties.

Spectroscopic Characterization

UV-Vis Absorption Profiles

Ultraviolet-visible spectroscopy provides characteristic absorption profiles for imipramine hydrochloride that are essential for analytical identification and quantification. The compound exhibits primary absorption maximum at 260 nm [1] [11] [3], which is widely used for analytical determinations.

Additional absorption maxima have been reported at 212 nm and 250 nm [11], providing multiple wavelengths for analytical applications. In methanol solutions, the compound shows absorption maximum at 251 nm [16], which is particularly useful for simultaneous analysis with other compounds.

The UV-Vis absorption characteristics reflect the electronic transitions within the tricyclic dibenzazepine structure. The absorption at 260 nm corresponds to π→π* transitions within the aromatic ring system, while the shorter wavelength absorption relates to higher energy electronic transitions.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of imipramine hydrochloride reveals characteristic fragmentation patterns that are diagnostic for the compound. Under electron ionization conditions, the compound produces a base peak at m/z 58 [17] [18] [8], corresponding to the dimethylamine fragment from the propyl side chain.

The molecular ion appears at m/z 316 in positive ion mode [19], representing the protonated molecular ion [M+H]+. This molecular ion is relatively stable and serves as the primary identification ion for the compound.

The fragmentation pattern shows that the tricyclic ring system remains intact during mass spectrometric analysis, with fragmentation occurring primarily at the aliphatic side chain [5]. The most intense fragmentation involves the loss of the N,N-dimethylaminopropyl group, resulting in the base peak at m/z 58.

Additional fragment ions observed include ions corresponding to the intact tricyclic system and various combinations of ring fragments. The fragmentation pattern is reproducible and serves as a fingerprint for compound identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about imipramine hydrochloride in solution. 1H NMR spectra recorded at 500 MHz in CDCl₃ show characteristic resonances for all proton environments within the molecule [20] [21].

The 1H NMR spectrum reveals distinct resonances for the aromatic protons of the tricyclic system, the methylene protons of the dihydro bridge, and the aliphatic protons of the dimethylaminopropyl side chain [20]. The chemical shifts and coupling patterns provide definitive structural confirmation.

Analysis of the 1H NMR data indicates that the propyl side chain adopts a preferred conformation with gauche CA-CB and trans CB-CC orientations in solution [20]. This conformational preference has implications for the compound's biological activity and receptor binding characteristics.

The 13C NMR spectrum provides complementary information about the carbon framework, with characteristic resonances for the aromatic carbons, the saturated bridge carbons, and the aliphatic side chain carbons. The carbon chemical shifts are diagnostic for the dibenzazepine structure and distinguish imipramine hydrochloride from related tricyclic compounds.

Dynamic NMR studies have revealed information about molecular motion and flexibility within the tricyclic system [22] [23]. The seven-membered central ring undergoes ring inversion processes with characteristic activation energies, and the compound exhibits bridge flexing motions that contribute to its conformational flexibility.

Data Tables Summary:

| Property Category | Key Values | Reference Range |

|---|---|---|

| Melting Point | 168-175°C | Multiple sources [1] [2] [3] |

| Aqueous Solubility | 50 mg/mL | pH 4.2-5.2 [1] [9] |

| LogP (octanol/water) | 2.5-4.80 | Experimental range [13] [14] |

| UV λmax | 260 nm | Primary absorption [1] [11] |

| Mass Spec Base Peak | m/z 58 | Dimethylamine fragment [17] [8] |

| NMR Frequency | 500 MHz | 1H NMR in CDCl₃ [21] |

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

Wikipedia

FDA Medication Guides

Imipramine Hydrochloride

TABLET;ORAL

SPECGX LLC

06/29/2017

Use Classification

General Manufacturing Information

Dates

Hippocampal monoamine changes in the Flinders sensitive line rat: A case for the possible use of selective α

Brian H Harvey, Madeleine M Uys, Francois P Viljoen, Mohammed Shahid, Quixi Sonntag, Leith C R MeyerPMID: 33529845 DOI: 10.1016/j.rvsc.2021.01.013

Abstract

Non-selective α-adrenoreceptor (AR) stimulation delivers favourable sedative, analgesic, muscle relaxant and anxiolytic actions in companion animals, but is associated with cardiovascular and respiratory side effects. Anxiety conditions underscore monoamine disturbances amenable to α

-AR modulation. We investigated sub-chronic (14 day s.c.) treatment with the selective α

-AR antagonist, ORM-10921 (0.03, 0.1, 0.3 mg/kg/d) on hippocampal noradrenaline (NA), dopamine (DA), serotonin (5-HT) and their turnover levels in stress sensitive Flinders Sensitive Line (FSL) rats versus Flinders Resistant Line (FRL) controls, using high performance liquid chromatography. The effects of ORM-10921 were compared to the non-selective α

-AR antagonist, idazoxan (IDAZ; 3 mg/kg/d), and to imipramine (IMI; 15 mg/kg/d), a reference antidepressant in this model. FSL rats displayed significantly reduced 5-HT (p = 0.03) and DA (p = 0.02) levels vs. FRL controls, while NA levels showed a similar trend. ORM-10921 significantly increased NA (all doses p ≤ 0.02), 5-HT (0.1 and 0.3 mg/kg p ≤ 0.03) and DA levels (all doses p ≤ 0.03), which correlated with decreased monoamine turnover. In contrast, IDAZ significantly elevated NA (p < 0.005) and DA (p < 0.004) but not 5-HT levels. IMI also significantly increased 5-HT (p < 0.009), with a tendency to increase NA (p = 0.09) but not DA. ORM-10921 exerts similar albeit broader effects on hippocampal monoamines than IDAZ, explaining earlier established efficacy associated with α

-AR antagonism in animal models of depression and cognitive dysfunction. These and the current studies encourage application of ORM-10921 in depression in humans, as well as raise the intriguing possibility that selective α

-AR antagonists may be beneficial in anxiety and stress-related disorders in companion animals. Both warrant further study.

An approach to evaluate metabolite-related phototoxicity with combined use of photochemical properties and skin deposition

Yoshiki Seto, Ryo Tonami, Yosuke Iyama, Hideyuki Sato, Satomi OnouePMID: 34265374 DOI: 10.1016/j.toxlet.2021.07.007

Abstract

Some chemicals have been reported to cause metabolite-related phototoxicity, and this study aimed to verify the applicability of photosafety assessment based on photochemical and pharmacokinetic properties to evaluate the metabolite-related phototoxicity risk. The phototoxic risk of imipramine (IMI) and its metabolite, desipramine (DMI), was evaluated by photochemical and pharmacokinetic analyses. IMI and DMI were found to have similar photoreactivities based on the generation of reactive oxygen species. The skin concentrations of IMI and DMI reached maximal levels at approximately 1 and 4 h, respectively, after oral administration of IMI (10 mg/kg), and DMI showed high skin deposition compared with IMI. According to the results, DMI was identified as a contributor to phototoxicity induced by orally-taken IMI. In in vivo phototoxicity testing, ultraviolet A irradiation from 3 to 6 h after oral administration of IMI (100 mg/kg) caused more potent phototoxic reactions compared with that from 0 to 3 h, and DMI yielded by metabolism of IMI would be associated with phototoxic reactions caused by orally-administered IMI. In addition to the data on IMI, a parent chemical, photochemical and pharmacokinetic profiling of its metabolite, DMI, led to reliable phototoxicity prediction of orally-administered IMI. Thus, characterization of the photosafety of metabolites would generate reliable information on the phototoxicity risk of parent chemicals, and the proposed strategy may facilitate comprehensive photosafety assessment of drug candidates in pharmaceutical development.Short-Course Treatment With Imipramine Entrapped in Squalene Liposomes Results in Sterile Cure of Experimental Visceral Leishmaniasis Induced by Antimony Resistant

Sandip Mukherjee, Supratim Pradhan, Souradeepa Ghosh, Shyam Sundar, Shantanabha Das, Budhaditya Mukherjee, Syamal RoyPMID: 33240825 DOI: 10.3389/fcimb.2020.595415

Abstract

Previously we have shown that long term oral treatment of tricyclic-antidepressant-drug, imipramine, against experimental visceral leishmaniasis, results in clearance of organ parasites, regardless of input infection, either with antimony-sensitive (Sb) or antimony-resistant (Sb

)

(LD) clinical isolates. Although continuous imipramine monotherapy for 28 days (5 mg/kg) results in significant clearance of organ parasites in both Sb

and Sb

LD infected hamsters, the dose for the sterile parasite clearance from visceral organ is comparatively higher (10 mg/kg) and shows signs of toxicity. Hence, to reduce the toxicity, we encapsulated imipramine in squalene-phosphatidylcholine (SP) liposome (Lip-Imi) and tested its efficacy for a short-course treatment (10 days) in the animal model of visceral leishmaniasis. We observed a significant reduction of hepatic toxicity coupled with sterile parasite clearance in case of this short-course treatment of Lip-Imi, which is absent with free Imi treatment. This also correlates with significant increase in serum availability of imipramine in case of Lip-Imi treatment due to sustained release. Clearance of parasite was coupled with the polarization of antileishmanial immune repertoire from Th2 to Th1 after treatment with Lip-Imi in both Sb

LD and Sb

LD infected mouse models of LD infection. This study showed that imipramine is effective against both Sb

LD and Sb

LD at a significantly lower dose with reduced time course of treatment without any toxic side effects, when encapsulated in SP-liposome. Thus, the drug has the potential to be repurposed for the treatment of Kala-azar.

Antidepressant treatment is associated with epigenetic alterations of Homer1 promoter in a mouse model of chronic depression

Lu Sun, Rikst-Nynke Verkaik-Schakel, Knut Biber, Torsten Plösch, Tsvetan SerchovPMID: 33128940 DOI: 10.1016/j.jad.2020.10.040

Abstract

Understanding the neurobiology of depression and the mechanism of action of therapeutic measures is currently a research priority. We have shown that the expression of the synaptic protein Homer1a correlates with depression-like behavior and its induction is a common mechanism of action of different antidepressant treatments. However, the mechanism of Homer1a regulation is still unknown.We combined the chronic despair mouse model (CDM) of chronic depression with different antidepressant treatments. Depression-like behavior was characterized by forced swim and tail suspension tests, and via automatic measurement of sucrose preference in IntelliCage. The Homer1 mRNA expression and promoter DNA methylation were analyzed in cortex and peripheral blood by qRT-PCR and pyrosequencing.

CDM mice show decreased Homer1a and Homer1b/c mRNA expression in cortex and blood samples, while chronic treatment with imipramine and fluoxetine or acute ketamine application increases their level only in the cortex. The quantitative analyses of the methylation of 7 CpG sites, located on the Homer1 promoter region containing several CRE binding sites, show a significant increase in DNA methylation in the cortex of CDM mice. In contrast, antidepressant treatments reduce the methylation level.

Homer1 expression and promotor methylation were not analyzed in different blood cell types. Other CpG sites of Homer1 promoter should be investigated in future studies. Our experimental approach does not distinguish between methylation and hydroxymethylation.

We demonstrate that stress-induced depression-like behavior and antidepressant treatments are associated with epigenetic alterations of Homer1 promoter, providing new insights into the mechanism of antidepressant treatment.

Co-administration of imipramine and doxorubicin reduces the survival rate and body weight of mice

A Alhowail, S Chigurupati, R Elgharabawy, M AldubayanPMID: 33378049 DOI: 10.26355/eurrev_202012_24202

Abstract

Doxorubicin (DOX) is a chemotherapeutic agent widely used to treat cancers, particularly breast cancer. DOX has side effects, including cardiotoxicity, hepatotoxicity, and nephrotoxicity. Imipramine is an antidepressant that increases the release of neurotransmitters. This study aimed to investigate the effect of co-administration of imipramine and DOX on DOX-induced toxicity.Forty female mice (10-12-weeks-old, 30-38 g) were divided into four groups (n = 10 per group). The animals in the control group received a single-dose saline injection. The animals in the DOX group received a single dose of DOX (20 mg/kg) by intraperitoneal (i.p.) injection. The animals in the imipramine group received the drug daily in their drinking water (0.13 mg/mL) for 9 days, starting 1 day before the DOX injection received by the DOX group. The animals in the combination group (DOX+imipramine) received a single dose of DOX (20 mg/kg, i.p. injection), and a daily dose of imipramine in their drinking water (0.13 mg/mL) for 9 days starting 1 day before the DOX injection. The animals were observed daily to record mortality, and their body weights were recorded every alternate day.

DOX treatment increased the rate of mortality compared with that for control animals. Imipramine co-administration with DOX increased the rate of mortality significantly (p < 0.05) compared with DOX treatment alone. The mortality rate in both the control and imipramine-treatment groups was zero. DOX co-administered with imipramine resulted in significantly reduced body weight compared with control animals.

The combination of DOX and imipramine reduced the survival rate of female mice, suggesting that imipramine increases the toxic effects of DOX.

A randomized, controlled trial of a β2-agonist in painful polyneuropathy

Mimmi Gillving, Dyveke Demant, Jakob V Holbech, Sandra Sif Gylfadottir, Flemming W Bach, Troels S Jensen, Nanna B Finnerup, Søren H SindrupPMID: 33181580 DOI: 10.1097/j.pain.0000000000002140

Abstract

Experimental data have suggested that in neuropathic pain, tricyclic antidepressants may work solely through a β2-agonist action. The aim of this study was to test if the β2-agonist terbutaline relieves painful polyneuropathy. The study was a randomized, double-blind, placebo-controlled and active-controlled, 3-way, cross-over trial among patients with painful polyneuropathy. The treatment periods were of 5 weeks' duration and were preceded by 1 week for washout and 1 week for baseline observations. The patients received terbutaline (5-15 mg), imipramine (30-150 mg), or placebo in a random order. Drug doses depended on age and metabolizer status. The change in total pain recorded from ratings in diaries (numeric rating scale [NRS] 0-10) was the primary outcome, and the change in rating of specific pain symptoms (NRS 0-10), patient global impression of change, and sleep disturbance were secondary outcomes. Forty-seven patients were randomized. The median score for total pain changed from NRS 6.4 to 6.1 from baseline to week 5 on terbutaline with an average effect during the treatment period as compared with placebo of 0.13 (95% confidence interval -0.12 to 0.38, P = 0.32). The median score for total pain on imipramine changed from NRS 6.6 to 4.8 with an average effect as compared with placebo of -1.17 (95% confidence interval -1.42 to -0.92, P < 0.001). Secondary outcomes were also unaltered by terbutaline but improved by imipramine. The β2-agonist terbutaline has no effect in painful polyneuropathy. β2-agonism seems not to be an important mechanism of action of tricyclic antidepressants in neuropathic pain.Intermittent repeated stress but not ketamine changes mice response to antidepressants

Milene Borsoi, Luis Eduardo D Nunes, Amanda R Barbosa, Mariana S Lima, Isabelle Medeiros, Mariana A Pranke, Camila B Antonio, Stela M K Rates, Gilda A NevesPMID: 33166638 DOI: 10.1016/j.neulet.2020.135452

Abstract

Discovery of the rapid antidepressant effect of ketamine has been considered one of the most important advances in major depressive disorder treatment. Several studies report a significant benefit to patients that lasts up to 19 days after treatment. However, concerns arise from the long-term use of ketamine, thus a safe and effective strategy for maintaining its antidepressant effect is still necessary. To this end, our work assessed the effects of imipramine and fluoxetine after repeated ketamine treatment in male mice. Ketamine (30 mg/kg/day for 14 days) induced an anti-immobility effect in the forced swimming (FS) paradigm, detected 1 and 3 days after treatment. Seven days after the last ketamine injection, mice received imipramine (20 mg/kg) or fluoxetine (30 mg/kg). Imipramine and fluoxetine did not change mice's immobility time, regardless of the pre-treatment (saline or ketamine). Since both drugs' anti-immobility effect was demonstrated in the classical FS test, we can assume that repeated exposure to intermittent stress inhibited the antidepressant drugs' anti-immobility effects. Moreover, pre-exposure to ketamine did not counteract stress-induced changes in mice response to antidepressants. Since exposure to forced swim and i.p. injections are stressful to rodents, each stressor's contribution to the blunted response to antidepressants was investigated. Our data demonstrated that both stressors (FS and i.p. injections) influenced the reported effect. In summary, our results showed that exposure to intermittent repeated stress inhibited the anti-immobility effect of imipramine and fluoxetine in mice and corroborated findings demonstrating that exposure to stress can blunt patients' response to antidepressants.Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro

Piotr Chmielarz, Justyna Kuśmierczyk, Katarzyna Rafa-Zabłocka, Katarzyna Chorązka, Marta Kowalska, Grzegorz Satała, Irena NalepaPMID: 34062902 DOI: 10.3390/ijms22094817

Abstract

Currently utilized antidepressants have limited effectiveness and frequently incur undesired effects. Most antidepressants are thought to act via the inhibition of monoamine reuptake; however, direct binding to monoaminergic receptors has been proposed to contribute to both their clinical effectiveness and their side effects, or lack thereof. Among the target receptors of antidepressants, α1‑adrenergic receptors (ARs) have been implicated in depression etiology, antidepressant action, and side effects. However, differences in the direct effects of antidepressants on signaling from the three subtypes of α1-ARs, namely, α1A-, α1B- and α1D‑ARs, have been little explored. We utilized cell lines overexpressing α1A-, α1B- or α1D-ARs to investigate the effects of the antidepressants imipramine (IMI), desipramine (DMI), mianserin (MIA), reboxetine (REB), citalopram (CIT) and fluoxetine (FLU) on noradrenaline-induced second messenger generation by those receptors. We found similar orders of inhibition at α1A-AR (IMI < DMI < CIT < MIA < REB) and α1D‑AR (IMI = DMI < CIT < MIA), while the α1B-AR subtype was the least engaged subtype and was inhibited with low potency by three drugs (MIA < IMI = DMI). In contrast to their direct antagonistic effects, prolonged incubation with IMI and DMI increased the maximal response of the α1B-AR subtype, and the CIT of both the α1A- and the α1B-ARs. Our data demonstrate a complex, subtype-specific modulation of α1-ARs by antidepressants of different groups.Further characterization of the effect of the prototypical antidepressant imipramine on the microstructure of licking for sucrose

Paolo S D'Aquila, Adriana GalistuPMID: 33449955 DOI: 10.1371/journal.pone.0245559

Abstract

We previously reported that treatment with the prototypical antidepressant imipramine induced a dose-dependent reduction of the ingestion of a 10% sucrose solution, due to reduction of the licking burst number, thus suggesting reduced motivation and/or increased satiation. Importantly, the experimental sessions were performed in an alternate order, either 1-h or 24-h after imipramine administration. The observation that imipramine effect was more pronounced in the "1-h after-treatment" sessions, i.e. at the time of the brain drug Cmax, led us to suggest that it was likely related to brain drug levels at testing time. However, such an experimental design does not allow to rule out the alternative possibility that the observed effect might be due to post-session administration, as previously observed with memantine. To determine whether imipramine-induced decrease of sucrose ingestion could be observed even in absence of post-session administration, we examined the effect of a daily 22 day treatment with imipramine (5, 10 and 20 mg/kg). In the first half of the treatment period all behavioural tests were performed 1-h after administration. In the second half of the treatment period, tests were performed alternatively either 1-h or 24-h after imipramine administration. The results confirm that imipramine reduces sucrose ingestion due to a reduction of the licking burst number. Most importantly, these results demonstrate that this effect does not require imipramine post-session administration, since it was present before the beginning of post-session administrations. This supports the interpretation of the reduction of sucrose ingestion as a consequence of reduced motivation and/or increased satiation. Thus, these findings, taken together with the results of our previous study, might be relevant in explaining the effects of imipramine in models of drug-seeking and in body weight gain reduction in rats, but not in accounting for the antidepressant therapeutic effect. At variance with the results of our previous study, an increase in burst size was present in the first half of the treatment period, which might be interpreted as a prohedonic effect and/or as a compensatory effect.Neurotrophic Properties of Silexan, an Essential Oil from the Flowers of Lavender-Preclinical Evidence for Antidepressant-Like Properties

Kristina Friedland, Giacomo Silani, Anita Schuwald, Carola Stockburger, Egon Koch, Michael Nöldner, Walter E MüllerPMID: 33254260 DOI: 10.1055/a-1293-8585

Abstract

Silexan, a special essential oil from flowering tops of lavandula angustifolia, is used to treat subsyndromal anxiety disorders. In a recent clinical trial, Silexan also showed antidepressant effects in patients suffering from mixed anxiety-depression (ICD-10 F41.2). Since preclinical data explaining antidepressant properties of Silexan are missing, we decided to investigate if Silexan also shows antidepressant-like effects in vitro as well as in vivo models.We used the forced swimming test (FST) in rats as a simple behavioral test indicative of antidepressant activity in vivo. As environmental events and other risk factors contribute to depression through converging molecular and cellular mechanisms that disrupt neuronal function and morphology-resulting in dysfunction of the circuitry that is essential for mood regulation and cognitive function-we investigated the neurotrophic properties of Silexan in neuronal cell lines and primary hippocampal neurons.

The antidepressant activity of Silexan (30 mg/kg BW) in the FST was comparable to the tricyclic antidepressant imipramine (20 mg/kg BW) after 9-day treatment. Silexan triggered neurite outgrowth and synaptogenesis in 2 different neuronal cell models and led to a significant increase in synaptogenesis in primary hippocampal neurons. Silexan led to a significant phosphorylation of protein kinase A and subsequent CREB phosphorylation.

Taken together, Silexan demonstrates antidepressant-like effects in cellular as well as animal models for antidepressant activity. Therefore, our data provides preclinical evidence for the clinical antidepressant effects of Silexan in patients with mixed depression and anxiety.